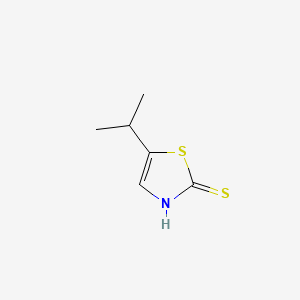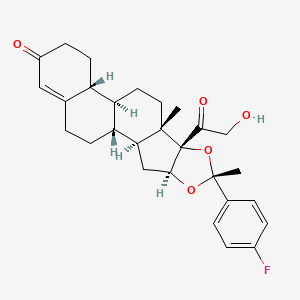
3,4,6-trimethyl-2-methylidene-1H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-trimethyl-2-methylidene-1H-pyridine is a heterocyclic compound belonging to the pyridine family. Pyridine derivatives are significant in both natural products and synthetic chemistry due to their diverse biological activities and applications in pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-2-methylidene-1H-pyridine typically involves the reaction of acetyl acetone with corresponding aldehydes and ammonia gas . This method is commonly used in laboratory settings to produce the compound on a small scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-trimethyl-2-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and hydrogenated pyridine derivatives .
Applications De Recherche Scientifique
3,4,6-trimethyl-2-methylidene-1H-pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4,6-trimethyl-2-methylidene-1H-pyridine involves its interaction with various molecular targets and pathways. It can undergo redox reactions, influencing cellular oxidative stress levels. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,3-phenylene diisocyanate
Uniqueness
3,4,6-trimethyl-2-methylidene-1H-pyridine is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Propriétés
Numéro CAS |
144486-85-1 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 |
Nom IUPAC |
3,4,6-trimethyl-2-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,4H2,1-3H3 |
Clé InChI |
IFPUBRBSUPJKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C)N1)C)C |
Synonymes |
Pyridine, 1,2-dihydro-3,4,6-trimethyl-2-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)



![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)


![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
